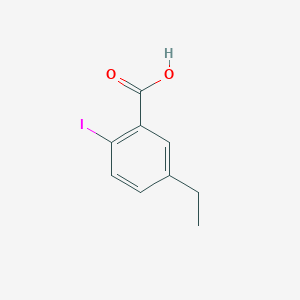

5-Ethyl-2-iodobenzoic acid

Description

Significance of Iodoaromatic Carboxylic Acids as Synthetic Building Blocks

Iodoaromatic carboxylic acids are a significant class of compounds in organic synthesis due to their versatile reactivity. The presence of the iodine atom, a good leaving group, allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This makes them crucial building blocks for constructing complex molecular architectures. The carboxylic acid group provides a handle for further functionalization, including the formation of esters, amides, and other derivatives.

The reactivity of the iodine atom can be harnessed in transition-metal-catalyzed C-H activation reactions, where it can act as a directing group, facilitating the selective functionalization of C-H bonds. chemicalbook.com Furthermore, iodoaromatic compounds are precursors for the synthesis of hypervalent iodine reagents, which are powerful and environmentally friendly oxidizing agents. mdpi.comresearchgate.net These reagents, such as 2-iodoxybenzoic acid (IBX), are widely used for the oxidation of alcohols and other functional groups. researchgate.netresearchgate.netbaranlab.org

General Research Landscape for Substituted Iodobenzoic Acids

The research landscape for substituted iodobenzoic acids is broad, with studies focusing on how the nature and position of substituents on the aromatic ring influence the compound's physical, chemical, and biological properties. nih.gov The electronic properties of the substituents can significantly affect the reactivity of both the iodine atom and the carboxylic acid group. For instance, electron-withdrawing groups can enhance the electrophilicity of the aromatic ring, while electron-donating groups can increase its nucleophilicity.

The position of the substituents is also crucial. For example, ortho-iodobenzoic acids are key precursors for the synthesis of cyclic hypervalent iodine reagents like 2-iodosobenzoic acid (IBA). mdpi.com These reagents are valuable in a variety of chemical transformations. mdpi.com The study of substituted iodobenzoic acids also extends to their potential biological activities, with research exploring their antimicrobial and other pharmacological properties. mdpi.com The binding of substituted benzoic acids to proteins like bovine serum albumin has also been investigated to understand structure-activity relationships. nih.gov

Overview of Academic Contributions to the Understanding and Application of 5-Ethyl-2-iodobenzoic Acid

While specific research solely focused on this compound is not extensively documented in the provided results, its role can be inferred from the broader context of substituted iodobenzoic acids. Its structural similarity to other 2-iodobenzoic acids suggests its utility as a precursor for various synthetic transformations.

For instance, like other o-iodobenzoic acids, it could potentially be used in palladium-catalyzed coupling reactions with terminal alkynes to synthesize substituted isocoumarins, a class of compounds found in various natural products with diverse biological activities. chemicalbook.comfigshare.com The general synthetic route for similar compounds, such as 2-chloro-5-iodobenzoic acid, often involves a multi-step process including iodination, a Sandmeyer reaction, and hydrolysis. google.comgoogle.com A similar pathway could likely be adapted for the synthesis of this compound.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C9H9IO2 |

| Molecular Weight | 276.07 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNQIVSSCMRNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 5 Ethyl 2 Iodobenzoic Acid

Oxidative Transformations and the Chemistry of Hypervalent Iodine Reagents

Hypervalent iodine compounds, where the iodine atom formally possesses more than the usual eight electrons in its valence shell, have emerged as versatile and environmentally benign reagents in modern organic synthesis. acs.orgwikipedia.org The presence of the ortho-carboxylic acid group in 5-Ethyl-2-iodobenzoic acid allows it to be a precursor to cyclic hypervalent iodine(V) reagents, analogous to the well-known 2-Iodoxybenzoic acid (IBX). nih.gov These reagents are prized for their mild reaction conditions and high chemoselectivity. researchgate.netacsgcipr.org

Derivatization to 2-Iodoxybenzoic Acid (IBX) and its Analogs

This compound can be readily converted into its corresponding hypervalent iodine(V) analog, 5-Ethyl-2-iodoxybenzoic acid (5-Ethyl-IBX). This transformation is typically achieved through oxidation of the iodine(I) center. A common and efficient method for preparing IBX and its derivatives involves the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant in an aqueous medium. chem-station.comwikipedia.org The reaction proceeds by heating an aqueous solution of the 2-iodobenzoic acid derivative with Oxone. wikipedia.orgmdma.ch Upon completion, the resulting IBX analog often precipitates from the reaction mixture and can be isolated in high yield and purity. wikipedia.org

The resulting 5-Ethyl-IBX, like its parent compound IBX, is a periodinane especially suited for the oxidation of alcohols to aldehydes and ketones. wikipedia.org While IBX itself suffers from poor solubility in most common organic solvents except for DMSO, various structural modifications, including the introduction of alkyl groups like the ethyl group in 5-Ethyl-IBX, can modulate these properties. chem-station.comnih.govacs.org Furthermore, derivatives such as IBX-esters can be prepared to enhance solubility and stability. acs.orgnih.gov

Mechanistic Pathways of Hypervalent Iodine(V) Mediated Oxidations, including Single Electron Transfer (SET) Processes

Hypervalent iodine(V) reagents like IBX and its analogs are capable of a wide range of oxidative transformations. acs.org Mechanistic studies have revealed that these reactions can proceed through different pathways depending on the substrate and reaction conditions. For the oxidation of alcohols, the mechanism often involves a ligand exchange at the iodine center, followed by a concerted elimination. wikipedia.org

However, for the oxidation of other functionalities, such as at positions adjacent to carbonyl groups or at benzylic carbons, a Single Electron Transfer (SET) mechanism is often operative. organic-chemistry.orgnih.govacs.org This process is initiated by the transfer of a single electron from the electron-rich substrate to the iodine(V) center of the IBX analog. nih.govacs.org This generates a substrate radical cation and a reduced iodine(IV) species. organic-chemistry.orgresearchgate.net The radical cation then undergoes further reaction, such as proton loss, to form a radical intermediate which is subsequently oxidized to the final product. acs.orgorientjchem.org The SET pathway explains the ability of IBX to effect challenging transformations, such as the dehydrogenation of carbonyl compounds to form α,β-unsaturated systems and the oxidation of benzylic C-H bonds. organic-chemistry.orgnih.govbaranlab.org

Postulated SET Mechanism for Benzylic Oxidation:

SET Initiation: An electron is transferred from the electron-rich aromatic ring of a substrate to the IBX analog.

Radical Cation Formation: A substrate radical cation is formed.

Proton Loss: A proton is lost from the benzylic position to form a resonance-stabilized benzylic radical. researchgate.netnsf.gov

Further Oxidation: The benzylic radical is further oxidized to a carbocation, which is then trapped by a nucleophile (e.g., water) and subsequently oxidized to the corresponding carbonyl compound. orientjchem.org

Catalytic Applications of Derived Hypervalent Iodine(V) Reagents in Organic Synthesis

A significant advancement in hypervalent iodine chemistry is the development of catalytic systems, which overcomes the need for stoichiometric amounts of the iodine reagent. nsf.gov This is typically achieved by using a terminal oxidant, such as Oxone, to continuously regenerate the active iodine(V) species in situ from its reduced iodine(I) or iodine(III) form. researchgate.netorganic-chemistry.org

In this catalytic cycle, a substoichiometric amount of this compound can be used to perform large-scale oxidations. The this compound is first oxidized by Oxone to the active 5-Ethyl-IBX. organic-chemistry.org The 5-Ethyl-IBX then oxidizes the substrate (e.g., an alcohol), producing the desired product and the reduced iodosobenzoic acid (IBA) analog. The IBA analog is then rapidly re-oxidized by Oxone back to the active IBX analog, allowing the catalytic cycle to continue. organic-chemistry.org This approach is not only more atom-economical but also allows for the use of less hazardous iodine(I) precursors in place of potentially explosive isolated IBX. organic-chemistry.org These catalytic methods have been successfully applied to a variety of transformations, including the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively. nsf.govorganic-chemistry.org

| Reaction Type | Substrate | Product | Catalyst System |

| Alcohol Oxidation | Primary Alcohols | Carboxylic Acids | Catalytic 2-Iodobenzoic acid / Oxone |

| Alcohol Oxidation | Secondary Alcohols | Ketones | Catalytic 2-Iodobenzoic acid / Oxone |

| C-H Oxidation | Benzylic C-H | Carbonyls | Catalytic 2-Iodobenzoic acid / Oxone |

Carbon-Carbon Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key functional handle for participating in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Aryl iodides are particularly reactive electrophiles in these transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgwikipedia.org this compound, as an aryl iodide, is an excellent substrate for this reaction. nih.gov

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. yonedalabs.com The catalytic cycle is generally understood to proceed through three key steps: libretexts.orgyoutube.com

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a square-planar arylpalladium(II) iodide complex. yonedalabs.comyoutube.com

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, displacing the iodide. This forms a diarylpalladium(II) intermediate. wikipedia.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comyoutube.com

This reaction allows for the coupling of the 5-ethyl-2-carboxyphenyl unit with a wide variety of aryl, heteroaryl, vinyl, or alkyl groups, depending on the organoboron partner used. libretexts.orgnih.gov

| Step | Description | Intermediate |

| Oxidative Addition | Pd(0) inserts into the Ar-I bond. | Ar-Pd(II)-I |

| Transmetalation | Organic group from boronic acid displaces the halide on Pd. | Ar-Pd(II)-R' |

| Reductive Elimination | The two organic groups couple, forming a new C-C bond and regenerating Pd(0). | Ar-R' + Pd(0) |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the aryl iodide functionality of this compound enables its participation in a range of other important palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it a suitable electrophile for these transformations.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. It provides a powerful method for C(sp²)-C(sp²) bond formation and the synthesis of styrenes and related structures. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne. It is a highly reliable method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis. researchgate.net

Buchwald-Hartwig Amination: This is a C-N cross-coupling reaction that forms an aniline (B41778) derivative by reacting the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. rsc.org

Carbonylative Couplings: In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a carbonyl group, allowing for the synthesis of ketones or amides from the aryl iodide.

The choice of reaction depends on the desired product, with the specific conditions (catalyst, ligand, base, solvent) tailored to the particular transformation.

Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Nucleus

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The outcome of such reactions on a substituted benzene ring is governed by the directing effects and activating or deactivating nature of the substituents already present.

-Ethyl group: An alkyl group, which is weakly activating and directs incoming electrophiles to the ortho and para positions.

-Iodo group: A halogen, which is deactivating but also directs ortho and para.

-Carboxyl group (-COOH): An electron-withdrawing group that is strongly deactivating and directs incoming electrophiles to the meta position.

The combined influence of these groups makes predicting the precise outcome of electrophilic substitution complex. The positions ortho to the ethyl group (C4 and C6) and para to the ethyl group (C2, which is already substituted) are activated. The position meta to the carboxyl group (C4) is the least deactivated by the carboxyl function. The directing effects of the ethyl and iodo groups are synergistic towards position 4 and 6, while the carboxyl group directs towards position 4. Therefore, electrophilic attack is most likely to occur at the C4 position, and to a lesser extent, the C6 position. Specific experimental studies on the electrophilic substitution of this compound are not extensively documented, but the reactivity pattern can be inferred from these fundamental principles.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. However, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups and contains a suitable leaving group. wikipedia.orgnih.govgoogle.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

In this compound, the iodine atom can function as a leaving group. The carboxyl group provides some electron-withdrawing character to the ring, which is necessary to facilitate nucleophilic attack. Studies on related compounds like 2-iodobenzoic acid and its derivatives show they are reactive towards nucleophiles. chemicalbook.com For the SNAr reaction to proceed, the electron-withdrawing group is most effective when positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. nih.gov In this molecule, the carboxyl group is ortho to the iodine atom, which should facilitate the substitution reaction. Common nucleophiles used in these reactions include amines, alkoxides, and sulfides. google.com

While specific research detailing the SNAr reactions of this compound is limited, related compounds like 5-Ethyl-2-methylphenyl 2-iodobenzoate (B1229623) have been noted for their reactivity in substitution reactions, indicating the potential for the 2-iodobenzoate scaffold to participate in such transformations.

Functional Group Interconversions Involving the Carboxyl Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups. Common transformations include esterification, amide formation, and reduction.

Esterification

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reversible reaction, known as the Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. athabascau.calibretexts.org

Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used. dergipark.org.trresearchgate.net

Studies on various benzoic acids demonstrate that they readily undergo esterification under standard conditions. dergipark.org.tr For example, the hydrolysis of 2-chloro-5-iodo ethyl benzoate (B1203000) to its corresponding benzoic acid using sodium hydroxide (B78521) is a documented process, representing the reverse of esterification. google.com

Amide Formation

Amides can be synthesized directly from carboxylic acids and amines. However, the reaction is often slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester, before reaction with the amine. organic-chemistry.orgwikipedia.org One-pot methods using coupling reagents to activate the carboxylic acid in situ are also widely employed. For instance, titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of a wide range of carboxylic acids and amines. nih.gov

Reduction to Alcohols

The carboxyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as carboxylic acids are resistant to reduction by milder agents like sodium borohydride. Another effective reagent for this purpose is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (SMe₂). A study on 5-chloro-2-iodobenzoic and 5-fluoro-2-iodobenzoic acids, close structural analogs of this compound, demonstrated their successful reduction to the corresponding (5-substituted-2-iodophenyl)methanols using a borane-dimethyl sulfide complex.

| Transformation | Reagents and Conditions | Product | Reference/Analogy |

|---|---|---|---|

| Esterification | Ethanol (EtOH), H₂SO₄ (catalyst), Reflux | Ethyl 5-ethyl-2-iodobenzoate | General Fischer Esterification athabascau.calibretexts.orgdergipark.org.tr |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | 5-Ethyl-N,N-dialkyl-2-iodobenzamide | Standard Amidation wikipedia.org |

| Amide Formation (Direct) | Amine (R₂NH), TiCl₄, Pyridine, 85 °C | 5-Ethyl-N,N-dialkyl-2-iodobenzamide | TiCl₄-mediated amidation nih.gov |

| Reduction to Alcohol | BH₃·SMe₂, THF, 0 °C to rt, 16 h | (5-Ethyl-2-iodophenyl)methanol | Analogous reduction of 5-chloro/fluoro-2-iodobenzoic acid |

Radical Reactions and Halogen Atom Transfer Processes

Radical reactions offer unique pathways for bond formation. Aryl iodides are particularly well-suited as precursors for aryl radicals due to the relatively weak carbon-iodine bond. An aryl radical can be generated via homolytic cleavage of the C-I bond, often initiated by radical initiators, light (photolysis), or single electron transfer (SET) from a reductant. nih.gov

Once formed, the aryl radical can participate in various transformations, including intramolecular cyclization onto a tethered multiple bond. wikipedia.orgmdpi.com For example, photolysis of 2-iodobenzothiazole, a related heterocyclic compound, leads to the formation of a thiyl radical via C-I bond cleavage, which then undergoes cyclization. nih.gov

Halogen-atom transfer (XAT) is a key elementary step in many radical chain processes. In this step, a radical abstracts a halogen atom from a substrate to generate a new radical. wikipedia.org This process is fundamental for activating organic halides in radical chemistry. Recently, α-aminoalkyl radicals have been shown to act as effective halogen-atom transfer agents, capable of abstracting iodine atoms from unactivated aryl iodides, thereby initiating further radical transformations. libretexts.org While specific studies detailing the radical reactivity of this compound are scarce, its structure suggests it could serve as a competent precursor for the corresponding aryl radical in XAT or SET-initiated processes.

Acid/Base-Steered Cascade Cyclization Reactions and Mechanistic Interpretations

Cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds, are highly efficient strategies for building molecular complexity. Some cascade processes can be directed down different pathways by the choice of an acid or a base catalyst.

For example, the reaction of 2-acylbenzoic acids with isatoic anhydrides can be steered to produce different heterocyclic products. In the presence of a base like Na₂CO₃, isobenzofuranone derivatives are formed. In contrast, using an acid catalyst such as p-toluenesulfonic acid promotes a subsequent rearrangement and cyclization to yield diverse isoindolobenzoxazinones. nih.gov These transformations highlight how the reaction conditions can selectively activate different functionalities and control the reaction cascade.

However, these specific acid/base-steered cascade reactions have been primarily documented for 2-acylbenzoic acids. The applicability of such a strategy to 2-halobenzoic acids like this compound has not been reported in the surveyed literature. The different electronic nature and reactivity of the ortho-iodo substituent compared to an ortho-acyl group would likely lead to different reaction pathways.

Dehalogenation Reactions

The removal of a halogen atom from an aromatic ring, known as hydrodehalogenation, is a significant transformation in organic synthesis. This reaction replaces a C-X bond with a C-H bond and can be achieved through various methods, including catalytic hydrogenation, metal-hydride reagents, and transition-metal-catalyzed processes. thieme-connect.de

For aryl iodides, catalytic methods are particularly effective. Palladium-based catalysts are widely used for this purpose. A typical system involves a palladium source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), a ligand (often an N-heterocyclic carbene or a phosphine), a base, and a hydrogen source. acs.org Iron-catalyzed systems have also been developed as a more cost-effective and environmentally friendly alternative. An operationally simple method uses iron(III) acetylacetonate (B107027) (Fe(acac)₃) with a Grignard reagent like t-BuMgCl, which acts as the reductant. rsc.org Furthermore, photocatalytic methods using semiconductors or cobalt complexes can achieve reductive dehalogenation under mild, visible-light-induced conditions. oup.commdpi.com

These methods are generally applicable to a broad range of aryl halides and are tolerant of various functional groups, including carboxylic acids. thieme-connect.de Therefore, it is highly probable that this compound could be efficiently dehalogenated to 3-ethylbenzoic acid using one of these established catalytic systems.

| Catalytic System | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed | Pd(dba)₂, SIMes·HCl (ligand), Strong Base (e.g., NaOtBu) | Efficient for aryl chlorides and bromides; base acts as H-source. | acs.org |

| Iron-Catalyzed | Fe(acac)₃ (1 mol%), t-BuMgCl (reductant), THF, 0 °C | Rapid, mild conditions; tolerates many functional groups. | rsc.org |

| Photocatalytic (Co-based) | Vitamin B₁₂ complex (catalyst), NaBH₄, light | Effective for activated aryl halides (e.g., with EWG). | oup.com |

| Photocatalytic (Semiconductor) | PtNP@TiO₂, (i-Pr)₂NEt, visible light | Heterogeneous catalyst, moderate to excellent yields. | mdpi.com |

Advanced Synthetic Applications and Derivatization Strategies of 5 Ethyl 2 Iodobenzoic Acid

Access to Complex Organic Scaffolds and Heterocyclic Systems

The reactivity of the carbon-iodine bond, particularly in palladium-catalyzed cross-coupling reactions, and the directing influence of the adjacent carboxyl group, enable the construction of a variety of intricate organic structures from 5-Ethyl-2-iodobenzoic acid.

Synthesis of Isocoumarins and Phthalides

A primary application of 2-iodobenzoic acid analogues is in the synthesis of isocoumarins and phthalides, which are core structures in many biologically active natural products. The most effective method involves a one-pot, palladium-catalyzed Sonogashira-type coupling and cyclization with terminal alkynes. researchgate.net In this reaction, this compound can react with a terminal alkyne in the presence of a palladium catalyst (such as Pd(PPh₃)₂Cl₂ or Pd/C), a copper(I) co-catalyst, and a base. researchgate.netacs.org The reaction proceeds through the formation of a 2-alkynylbenzoate intermediate, which then undergoes an intramolecular addition of the carboxylate to the alkyne, yielding the isocoumarin skeleton. researchgate.net

The regioselectivity of the cyclization, leading to either isocoumarins or the isomeric phthalides, can be influenced by the choice of catalyst and reaction conditions. For instance, the use of zinc chloride (ZnCl₂) as an additive with the palladium catalyst has been shown to strongly favor the formation of isocoumarins. researchgate.netacs.org Electron-rich substrates for the 2-iodobenzoic acid component tend to produce better yields in these cyclization reactions. organic-chemistry.org

| Catalyst System | Base | Solvent | Key Feature | Typical Yield |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂, ZnCl₂ | Triethylamine | DMF | High selectivity for isocoumarins researchgate.net | Good to Excellent |

| 10% Pd/C, CuI, PPh₃ | Triethylamine | Ethanol | Forms 3-substituted isocoumarins as the sole product acs.org | Good |

| Pd(OAc)₂, DPEPhos | K₂CO₃ | DMF | Involves tert-butyl isocyanide insertion followed by hydrolysis organic-chemistry.org | High |

Formation of Isoxazole-Linked Esters and Alcohols

While direct one-step synthesis of isoxazole-linked derivatives from this compound is not extensively documented, a logical and powerful two-step strategy can be employed. This approach leverages the versatility of both palladium-catalyzed cross-coupling and 1,3-dipolar cycloaddition chemistry.

First, a Sonogashira cross-coupling reaction between this compound (or its corresponding ester) and a suitable terminal alkyne (e.g., propargyl alcohol or a propargyl ester) would furnish a 2-alkynylbenzoate intermediate. nih.gov This reaction is a robust method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.

The second step involves a [3+2] cycloaddition reaction between the alkyne moiety of the intermediate and a nitrile oxide, generated in situ from an aldoxime. nih.govbeilstein-journals.org This cycloaddition is a classic and highly efficient method for constructing the isoxazole ring system, yielding the desired isoxazole-linked ester or alcohol. nih.gov This sequential strategy provides a modular approach to complex heterocyclic systems based on the this compound scaffold.

Construction of Polycyclic Aromatic Architectures

The carbon-iodine bond in this compound serves as a versatile handle for constructing larger polycyclic aromatic systems through cornerstone reactions of organometallic chemistry, such as the Suzuki and Heck reactions. masterorganicchemistry.com

Suzuki Reaction: This reaction involves the palladium-catalyzed cross-coupling of the aryl iodide with an organoboron reagent, typically an arylboronic acid. By choosing an appropriate polycyclic boronic acid, a new carbon-carbon bond can be formed, effectively fusing another aromatic ring system onto the 5-ethylbenzoic acid core. masterorganicchemistry.com

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst. wikipedia.org If an alkene tethered to another aromatic ring is used, subsequent cyclization can lead to the formation of extended polycyclic structures.

These reactions provide powerful tools for carbon-carbon bond formation, allowing for the systematic build-up of complex, multi-ring aromatic and heteroaromatic architectures from the relatively simple this compound starting material.

Role as a Key Intermediate in Multi-Step Organic Synthesis

With two distinct and reactive functional groups—the carboxylic acid and the ortho-iodo substituent—this compound is well-positioned to serve as a key intermediate in complex, multi-step synthetic campaigns. The carboxylic acid group allows for the formation of esters, amides, and other derivatives, or it can act as a directing group in certain C-H activation reactions. The iodo group provides a reliable site for introducing new substituents via cross-coupling chemistry, as discussed previously. This dual functionality allows for sequential and orthogonal chemical modifications, making it a valuable building block for creating libraries of compounds or for the total synthesis of complex target molecules, including potential pharmaceutical intermediates. While its structure is ideally suited for this role, specific examples of its application as a named intermediate in publicly disclosed pharmaceutical syntheses are not widespread in the surveyed scientific literature.

Development of Novel Reagents and Catalysts from this compound Precursors

One of the most significant applications of 2-iodobenzoic acid is its use as a precursor for the synthesis of hypervalent iodine reagents. wikipedia.org These reagents are prized in organic synthesis for their mild and selective oxidizing properties, offering an environmentally benign alternative to heavy metal-based oxidants. acsgcipr.orgwikipedia.org

Following established procedures, this compound can be readily oxidized to create ethyl-substituted analogues of common hypervalent iodine reagents:

5-Ethyl-IBX (2-Iodoxybenzoic acid): Oxidation of this compound, typically using an oxidant like Oxone, would yield 5-Ethyl-2-iodoxybenzoic acid (5-Ethyl-IBX). beilstein-journals.orgorientjchem.org IBX is a versatile oxidant used for converting alcohols to aldehydes and ketones, among other transformations. orientjchem.org

5-Ethyl-DMP (Dess-Martin Periodinane): The resulting 5-Ethyl-IBX can be further treated with acetic anhydride to produce the corresponding 5-Ethyl-Dess-Martin Periodinane (5-Ethyl-DMP). wikipedia.orggithub.io DMP is known for its excellent solubility in common organic solvents and its mild, highly selective oxidation of alcohols. organic-chemistry.org

The introduction of the ethyl group at the 5-position is expected to influence the properties of these reagents. It may enhance their solubility in less polar organic solvents compared to the unsubstituted parent reagents, potentially broadening their applicability and simplifying reaction workups. This derivatization represents a strategy for fine-tuning the physical and chemical properties of valuable synthetic reagents.

Structure-Reactivity Relationships in this compound Derivatives

The chemical behavior of this compound is governed by the electronic and steric interplay between its three key components: the carboxylic acid, the iodine atom, and the ethyl group.

Effect on Acidity: The ethyl group, located para to the carboxylic acid, acts as a weak electron-donating group through an inductive effect (+I effect). libretexts.org This effect increases the electron density on the aromatic ring and, consequently, on the carboxylate conjugate base. By pushing electron density toward the negatively charged carboxylate, the ethyl group has a slight destabilizing effect on the conjugate base, which makes this compound a slightly weaker acid than its unsubstituted counterpart, 2-iodobenzoic acid. libretexts.orgstackexchange.com

Effect on Reactivity: The electron-donating nature of the ethyl group can also subtly influence the reactivity of the aromatic ring in palladium-catalyzed reactions. Increased electron density at the carbon bearing the iodine atom could marginally affect the rate of oxidative addition to the palladium(0) catalyst, a key step in cross-coupling cycles like the Suzuki and Heck reactions. However, this electronic effect is generally considered minor and does not prevent the successful application of these reactions. The iodine atom itself is a powerful directing group and a reactive handle for these transformations, largely dominating the compound's utility in cross-coupling chemistry. The steric bulk of the ortho-iodo substituent can influence the conformation of the carboxyl group, but the C5-ethyl group is too remote to exert a significant steric effect on the reactive sites.

Computational Chemistry and Theoretical Investigations of 5 Ethyl 2 Iodobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms and Electronic Properties

Direct and detailed studies on the electronic properties of 5-Ethyl-2-iodobenzoic acid using quantum chemical calculations are not extensively available in the public domain. However, the use of Density Functional Theory (DFT) has been mentioned in the context of its synthesis. Specifically, in a study focused on the iridium-catalyzed ortho-iodination of benzoic acids, which included the preparation of this compound, DFT calculations were employed to optimize the structures of the molecules involved in the reaction mechanism.

The computational methods utilized in that study provide a framework for how the electronic properties and reaction mechanisms of this compound could be investigated. The specifics of the computational approach are summarized in the table below.

| Computational Parameter | Specification |

| Theory Level | Density Functional Theory (DFT) |

| Functional | M06-2X |

| Basis Set (Non-metallic atoms) | 6-311G** |

| Basis Set (Iridium) | SDD (Stuttgart/Dresden) |

| Solvent Model | IEFPCM (Integral Equation Formalism Polarizable Continuum Model) |

| Solvent | 2,2,2-trifluoroethanol |

These calculations were performed to understand the energetics and geometries of the species involved in the synthetic pathway. However, the study does not provide detailed outputs such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, or partial atomic charges for this compound itself. Such data would be invaluable for a deeper understanding of its electronic characteristics and reactivity.

Molecular Dynamics Simulations to Elucidate Reaction Dynamics

No specific research articles detailing molecular dynamics (MD) simulations for this compound to elucidate its reaction dynamics were identified.

MD simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, such simulations could provide valuable insights into its behavior in various solvent environments, its interaction with other molecules, and the dynamics of its conformational changes. For instance, MD simulations could model the trajectory of a reaction involving this molecule, helping to visualize the transition states and understand the influence of solvent molecules on the reaction pathway. The absence of such studies indicates a gap in the understanding of the dynamic behavior of this compound at the atomic level.

Theoretical Studies on Conformational Preferences and Stereochemical Aspects

There is a lack of specific theoretical studies on the conformational preferences and stereochemical aspects of this compound in the available literature.

The conformational flexibility of this compound is primarily centered around the rotation of the ethyl group and the carboxylic acid group relative to the benzene (B151609) ring. Theoretical studies, typically employing quantum chemical methods, would be able to calculate the energy landscape associated with these rotations. This would allow for the identification of the most stable conformers (energy minima) and the energy barriers for interconversion between them. Understanding these conformational preferences is crucial as they can significantly influence the molecule's physical properties and its binding affinity to biological targets or its packing in a crystal lattice. To date, such a detailed conformational analysis for this specific molecule has not been reported.

Prediction of Reactivity and Selectivity through Computational Modeling

Specific computational models predicting the reactivity and selectivity of this compound have not been detailed in published research.

Computational modeling can be a powerful predictive tool in chemistry. For this compound, computational models could be used to predict its reactivity towards various reagents and the selectivity of its reactions (e.g., regioselectivity and stereoselectivity). This is often achieved by calculating reactivity indices derived from DFT, such as Fukui functions or dual descriptors, which can indicate the most likely sites for nucleophilic or electrophilic attack. Furthermore, computational modeling could be used to design catalysts or reaction conditions that would favor a desired outcome. The lack of such predictive modeling for this compound means that its reactivity is currently primarily understood through experimental observations rather than theoretical predictions.

Advanced Analytical and Spectroscopic Characterization in Research on 5 Ethyl 2 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Ethyl-2-iodobenzoic acid, as well as the intermediates and products derived from it. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxyl group. The aromatic region would likely display a complex pattern due to the substitution. Based on analyses of similar compounds like 2-iodobenzoic acid, the proton ortho to the iodine (H-3) would be a doublet, the proton ortho to the carboxyl group (H-6) would be a doublet, and the proton between the two substituents (H-4) would appear as a triplet. The ethyl group would present a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (often >10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carboxyl carbon, the two iodine- and carboxyl-substituted aromatic carbons, the four unsubstituted aromatic carbons, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the iodo, ethyl, and carboxyl substituents. For instance, the carbon atom bonded to the highly electronegative iodine atom (C-2) is expected to be significantly shifted.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data for related benzoic acid derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 (broad singlet) | ~168 |

| C1-COOH | - | ~131 |

| C2-I | - | ~120 |

| Ar-H3 | Doublet | ~126 |

| Ar-H4 | Triplet | ~135 |

| C5-CH₂CH₃ | - | ~140 |

| Ar-H6 | Doublet | ~131 |

| -CH₂- | Quartet | ~29 |

| -CH₃ | Triplet | ~15 |

Note: These are estimated values and actual experimental data may vary.

NMR is also pivotal in monitoring reaction progress by observing the disappearance of starting material signals and the appearance of intermediate or product signals, allowing for the characterization of transient species in a reaction pathway.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (292.09 g/mol ).

The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for aromatic carboxylic acids and alkylbenzenes can be predicted. chemguide.co.uklibretexts.org For this compound, characteristic fragmentation would likely include:

Loss of an ethyl radical (-•CH₂CH₃): This is a common fragmentation for ethyl-substituted aromatic compounds, leading to a fragment ion at m/z 263.

Loss of a hydroxyl radical (-•OH): Cleavage next to the carbonyl group can result in the loss of •OH, giving a prominent acylium ion. libretexts.org

Loss of the carboxyl group (-•COOH): This fragmentation leads to an iodinated ethylbenzene fragment ion. libretexts.org

Loss of an iodine atom (-•I): Cleavage of the C-I bond would result in a fragment corresponding to 5-ethylbenzoic acid.

Loss of ethylene via McLafferty rearrangement: If applicable, this could lead to a benzoic acid radical cation. pharmacy180.com

A table of expected major fragments and their corresponding m/z values is presented below.

| Fragment Ion Structure | Neutral Loss | Predicted m/z |

| [C₉H₉IO₂]⁺• (Molecular Ion) | - | 292 |

| [C₇H₄IO₂]⁺ | •C₂H₅ | 263 |

| [C₉H₈IO]⁺ | •OH | 275 |

| [C₈H₉I]⁺• | CO₂ | 248 |

| [C₈H₈I]⁺ | •H, CO₂ | 247 |

| [C₉H₉O₂]⁺ | •I | 165 |

| [C₇H₅O₂]⁺ | C₂H₄, •I | 121 |

| [C₆H₅O]⁺ | CO, •I, C₂H₅ | 105 |

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence and connectivity of the ethyl, iodo, and benzoic acid moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of a carboxylic acid. docbrown.info A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the aromatic carboxylic acid will give rise to a strong, sharp absorption band typically between 1710 and 1680 cm⁻¹. spectroscopyonline.com Conjugation with the benzene (B151609) ring lowers this frequency compared to saturated carboxylic acids. spectroscopyonline.com Other significant peaks include the C-O stretching vibration (around 1320-1210 cm⁻¹) and C-H stretching vibrations for the aromatic ring (>3000 cm⁻¹) and the ethyl group (<3000 cm⁻¹).

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| C=O stretch (Aromatic Acid) | 1710 - 1680 | Strong |

| C-C stretch (in-ring) | 1600 - 1450 | Medium to Weak |

| C-O stretch | 1320 - 1210 | Strong |

| O-H bend (out-of-plane) | 960 - 900 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions, primarily π → π* transitions within the aromatic ring. libretexts.org Benzene and its derivatives are known to absorb UV light. libretexts.org The presence of the carboxyl, ethyl, and iodo substituents on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The iodine atom, with its available lone pairs, and the carboxyl group can interact with the π-system of the ring, often causing a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene. Charge-transfer complexes between iodine and aromatic systems are also known to produce distinct absorption bands in the UV region. acs.orgstackexchange.com

X-ray Diffraction Analysis for Solid-State Structural Determination of Derivatives

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray diffraction is a definitive method for determining the solid-state structure of its crystalline derivatives, such as esters or amides. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Studies on derivatives of similar 2-iodobenzoic acids reveal common structural motifs. researchgate.netsemanticscholar.org For example, the crystal structures of 2-iodobenzamides show that molecules are often organized into larger supramolecular assemblies through intermolecular interactions. researchgate.net These interactions typically include:

Hydrogen Bonding: The carboxyl group or its derivatives (e.g., amide) are excellent hydrogen bond donors and acceptors. In the solid state, they frequently form dimeric structures or extended chains through O-H···O or N-H···O hydrogen bonds. researchgate.net

Halogen Bonding: The iodine atom at the ortho position can act as a halogen bond donor, forming non-covalent interactions with electronegative atoms like oxygen (C-I···O) or with the π-system of an adjacent aromatic ring (C-I···π). researchgate.net These interactions play a significant role in directing the crystal packing.

Analysis of derivatives of 2-iodoxybenzoic acid has also provided detailed structural information, confirming the geometry around the hypervalent iodine center. rsc.org X-ray diffraction analysis of a suitable derivative of this compound would confirm the substitution pattern on the benzene ring and reveal how the molecules pack in the solid state, influenced by a combination of hydrogen bonding, halogen bonding, and van der Waals forces.

Kinetic Studies and Mechanistic Probes (e.g., Hammett Analysis)

Kinetic studies on reactions involving this compound, such as esterification or hydrolysis of its esters, provide valuable information about reaction mechanisms and the electronic influence of its substituents. ijstr.orgacs.org The Hammett equation is a powerful tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.org It relates the logarithm of the rate (or equilibrium) constant to a substituent constant (σ) and a reaction constant (ρ). viu.ca

The equation is given by: log(k/k₀) = ρσ

However, the standard Hammett treatment is generally not applied to ortho-substituted compounds like this compound. libretexts.orgviu.ca This is because the ortho substituent (the iodine atom) can exert steric effects in addition to its electronic effects, which are not accounted for in the standard σ value. viu.ca The proximity of the ortho group to the reaction center (the carboxyl group) can hinder the approach of reagents or alter the solvation of the transition state.

Despite this limitation, the electronic properties of the substituents can be qualitatively assessed.

2-Iodo group: This group is deactivating and exerts a strong electron-withdrawing inductive effect (-I) due to the electronegativity of iodine.

5-Ethyl group: This alkyl group is activating and electron-donating through an inductive effect (+I) and hyperconjugation.

In a reaction where negative charge develops in the transition state (a positive ρ value), such as the alkaline hydrolysis of an ester, the electron-withdrawing 2-iodo group would be expected to increase the reaction rate, while the electron-donating 5-ethyl group would decrease it. chemeurope.comresearchgate.net The net effect on reactivity would be a combination of these opposing electronic influences, further complicated by the steric hindrance from the ortho-iodo substituent. Specialized multiparameter equations are often required to quantitatively dissect these combined electronic and steric effects in ortho-substituted systems. researchgate.net

Emerging Research Directions and Future Perspectives for 5 Ethyl 2 Iodobenzoic Acid Chemistry

Innovations in Sustainable and Catalytic Transformations

A significant trajectory in modern chemistry is the development of sustainable and environmentally benign synthetic methods. For derivatives of 2-iodobenzoic acid, a key transformation is the oxidation of the iodine atom to form hypervalent iodine reagents, such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX). nih.govorientjchem.org These reagents are powerful, non-metallic oxidants used for a wide range of functional group transformations, including the selective oxidation of alcohols to aldehydes and ketones. orientjchem.orgorganic-chemistry.org

Future research on 5-Ethyl-2-iodobenzoic acid will likely focus on adapting and optimizing these sustainable oxidation protocols. The use of green co-oxidants like Oxone® (a triple salt of potassium peroxymonosulfate) in aqueous media represents a key strategy, minimizing the reliance on hazardous heavy-metal oxidants. nih.gov A particularly promising avenue is the development of catalytic systems where this compound or its corresponding iodosyl (B1239551) derivative (IBA-Et) is used in substoichiometric amounts. The active iodine(III) or iodine(V) species would be continuously regenerated in situ by the terminal oxidant, as has been demonstrated for the parent IBX system. orientjchem.orgorganic-chemistry.org The presence of the 5-ethyl group may influence the solubility and reactivity of the catalyst, potentially offering advantages in specific solvent systems.

| Catalyst Precursor | Co-Oxidant | Solvent System | Potential Transformation | Anticipated Advantage |

|---|---|---|---|---|

| This compound | Oxone® | Acetonitrile/Water | Primary alcohol to aldehyde | Green, in situ catalyst regeneration |

| Polymer-supported this compound | Oxone® | Water | Secondary alcohol to ketone | Catalyst recyclability, simplified purification |

| 5-Ethyl-2-iodosobenzoic acid (IBA-Et) | m-CPBA | Dichloromethane | Oxidation of sulfides to sulfoxides | Enhanced selectivity through catalyst design |

Exploration of Unconventional Reactivity and Novel Reaction Pathways

The carbon-iodine bond is a cornerstone of cross-coupling chemistry, and this compound is primed for exploration in a variety of modern catalytic cycles. While aryl iodides are known to be excellent substrates in classic palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, emerging research focuses on more unconventional transformations. nih.gov

One such area is the use of aryl iodides as mild iodinating reagents themselves in a formal metathesis reaction. chinesechemsoc.org Palladium-catalyzed C–H iodination using functionalized aryl iodides could provide a novel pathway to more complex iodinated aromatics, where the inherent reactivity of the this compound scaffold could be harnessed for selective C-H activation. chinesechemsoc.org Furthermore, the generation of aryl radicals from aryl iodides via visible-light photoredox catalysis has become a powerful tool for bond formation under mild conditions. mdpi.com Investigating the photophysical properties of this compound and its participation in radical-mediated coupling reactions represents a significant future direction. The carboxylate moiety can also function as an internal directing group, potentially enabling regioselective ortho-C–H functionalization of the benzene (B151609) ring, a strategy that has been successfully employed with iridium catalysts for other benzoic acids. acs.org

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The translation of novel chemical reactions from laboratory-scale discovery to practical application is often accelerated by modern engineering tools like continuous flow chemistry and high-throughput experimentation (HTE). Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for managing highly exothermic processes or reactions involving unstable intermediates. nih.gov The synthesis of substituted benzoic acids and subsequent halogenations have been successfully implemented in flow reactors, suggesting that the preparation of this compound could be rendered safer and more scalable using this technology. google.comuc.ptrsc.org

Moreover, the derivatization of the this compound core through cross-coupling or other reactions is ideally suited for HTE platforms. chemrxiv.org By employing automated liquid and solid handling systems, hundreds of reactions with different coupling partners or under varied catalytic conditions can be performed in parallel. acs.org This approach would rapidly map the synthetic utility of this building block, accelerating the discovery of new molecules with desirable properties without the need for laborious, one-at-a-time synthesis.

Computational Design and Discovery of New Chemical Entities Based on this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. researchgate.netajpchem.org For this compound, DFT calculations can provide profound insights into its future applications. For example, computational models can predict how the electron-donating nature of the ethyl group influences the electron density of the aromatic ring and the reactivity of the C–I bond. ajpchem.org

This predictive power is crucial for designing new catalysts and functional molecules. In silico screening of virtual libraries based on the this compound scaffold can identify derivatives with optimized electronic properties, such as specific HOMO-LUMO gaps for applications in organic electronics. ajpchem.org Furthermore, DFT can be used to model the transition states of potential reactions, helping to rationalize observed reactivity or predict the feasibility of novel, untested reaction pathways. researchgate.net Such studies have been applied to understand the adsorption of iodinated compounds and the mechanisms of electrophilic iodination, providing a strong foundation for future computational work on this specific molecule. researchgate.netfrontiersin.org

Applications in Materials Science and Functional Molecule Development

Aryl iodides are versatile precursors for a wide range of functional materials, including polymers, organic light-emitting diodes (OLEDs), and pharmacologically active molecules. nbinno.comrsc.org The this compound scaffold offers unique opportunities in this domain. The ethyl group can enhance solubility in common organic solvents, a critical property for solution-processable materials.

One promising avenue is the incorporation of this molecule into polymer backbones. The C–I bond provides a reactive site for polymerization reactions, such as Sonogashira or Suzuki polycondensation, while the carboxylic acid can be used to attach the molecule to other monomers or surfaces. The resulting polymers could possess tailored thermal and electronic properties. Another key application is the development of heterogeneous catalysts. By immobilizing this compound onto a solid support like a hypercrosslinked polymer, it is possible to create recyclable reagents. rsc.orgrsc.orgresearchgate.netmahidol.ac.th Upon oxidation, these polymer-supported reagents could function as heterogeneous hypervalent iodine oxidants, combining high reactivity with the practical benefits of easy separation and reuse.

| Application Area | Derivative/Concept | Key Feature | Potential Benefit |

|---|---|---|---|

| Materials Science | Monomer for conjugated polymers | C–I bond for cross-coupling; ethyl group for solubility | Creation of solution-processable organic semiconductors |

| Catalysis | Polymer-supported IBX-Et reagent | Heterogeneous hypervalent iodine oxidant | Recyclable, environmentally friendly oxidizing agent |

| Pharmaceuticals | Scaffold for drug discovery | Versatile handles for diversification (C-I, -COOH) | Rapid synthesis of libraries of potential therapeutic agents |

| Organic Synthesis | Precursor to functionalized organocatalysts | Tunable electronic and steric properties | Development of new catalysts with enhanced selectivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethyl-2-iodobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via iodination of 5-ethyl-2-aminobenzoic acid using iodine monochloride (ICl) in acidic media, followed by diazotization and hydrolysis. Alternative routes include Suzuki-Miyaura cross-coupling using iodinated precursors and palladium catalysts . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-iodinating agent). Side products like di-iodinated derivatives can form if excess iodine is used. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : <sup>1</sup>H NMR should show a singlet for the carboxylic acid proton (~12 ppm) and distinct signals for the ethyl group (triplet at ~1.3 ppm, quartet at ~2.5 ppm). <sup>13</sup>C NMR should confirm the iodine-bearing aromatic carbon (~90 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Melting Point : Compare experimental values (e.g., 145–147°C) to literature data .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom’s electronegativity and leaving-group ability make it ideal for palladium-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig reactions). The ethyl group’s steric bulk may slow transmetalation steps but enhances regioselectivity. Computational studies (DFT) can model transition states to predict reaction pathways. Experimentally, varying ligands (e.g., XPhos vs. SPhos) and bases (K2CO3 vs. Cs2CO3) can optimize catalytic efficiency .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in <sup>13</sup>C NMR or IR (e.g., carbonyl stretching frequencies) often arise from polymorphism or solvent effects. Use:

- X-ray crystallography to confirm solid-state structure.

- Variable-temperature NMR to detect dynamic processes (e.g., rotamers).

- High-resolution mass spectrometry (HRMS) to rule out isotopic interference. Cross-validate with independent synthetic batches .

Q. How can researchers design experiments to study the acid dissociation constant (pKa) of this compound in non-aqueous solvents?

- Methodological Answer : Use potentiometric titration in dimethyl sulfoxide (DMSO) or acetonitrile, calibrated with reference acids (e.g., benzoic acid). UV-Vis spectrophotometry (pH-dependent absorbance shifts) or <sup>1</sup>H NMR (chemical shift dependence on deprotonation) provide complementary data. Account for solvent dielectric effects using the Hammett acidity function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.